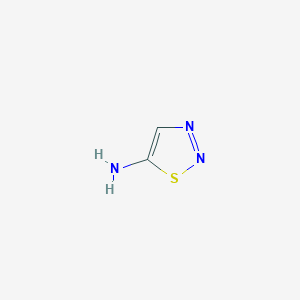

1,2,3-Thiadiazol-5-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGHNTXQMCYYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193998 | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-41-8 | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4100-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-THIADIAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DJ47VN3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1,2,3-thiadiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1,2,3-thiadiazole core is a significant pharmacophore in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Derivatives of this scaffold have shown potential as anticancer, antimicrobial, and herbicidal agents, as well as plant activators that induce systemic acquired resistance (SAR).[1][2] The unique arrangement of nitrogen and sulfur atoms in the 1,2,3-thiadiazole ring imparts specific electronic and steric properties that contribute to its diverse pharmacological profile. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-amino-1,2,3-thiadiazole and its derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of key synthetic pathways and workflows.

Core Synthetic Methodologies

The synthesis of the 5-amino-1,2,3-thiadiazole ring system can be broadly categorized into two main approaches: the construction of the thiadiazole ring from acyclic precursors and the modification of a pre-formed thiadiazole ring. This guide will focus on the most prevalent and versatile methods for the de novo synthesis of this important heterocyclic scaffold.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and widely utilized method for the preparation of 1,2,3-thiadiazoles.[3] It involves the reaction of a hydrazone derivative bearing an α-methylene group with thionyl chloride (SOCl₂).[3][4] For the synthesis of 5-amino-1,2,3-thiadiazole, a suitable starting material is the hydrazone of a cyano-containing compound.

Reaction Scheme:

Figure 1: General scheme of the Hurd-Mori synthesis for 5-amino-1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for Hurd-Mori Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives [4][5][6]

-

Formation of the Hydrazone:

-

Dissolve the α-cyano ketone or ester (1.0 eq) and the desired hydrazine (e.g., semicarbazide hydrochloride, 1.1 eq) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium acetate (1.5 eq), to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and isolate the hydrazone product by filtration or extraction. Wash the product and dry it thoroughly.

-

-

Cyclization to the 1,2,3-Thiadiazole:

-

Suspend the dried hydrazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours (monitor by TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-amino-1,2,3-thiadiazole derivative.

-

Key Considerations:

-

The success of the Hurd-Mori reaction is highly dependent on the nature of the substituents on the hydrazone.[1]

-

Anhydrous conditions are crucial for the cyclization step to prevent the decomposition of thionyl chloride.

-

The reaction can be exothermic, so slow addition of thionyl chloride at low temperature is important for safety and to minimize side reactions.

Synthesis from Diazoacetonitrile

An industrially advantageous method for preparing the parent 5-amino-1,2,3-thiadiazole involves the reaction of diazoacetonitrile with a source of hydrogen sulfide.[7] This method avoids the use of explosive starting materials like 5-chloro-1,2,3-thiadiazole.

Reaction Scheme:

Figure 2: Synthesis of 5-amino-1,2,3-thiadiazole from diazoacetonitrile.

Experimental Protocol: Synthesis of 5-Amino-1,2,3-thiadiazole from Diazoacetonitrile and Sodium Sulfide [7]

-

In a reactor, place 100 ml of a solution of diazoacetonitrile (0.05 mole) in methylene chloride.

-

Maintain the temperature of the mixture at -7 °C and stir.

-

To the stirred solution, add dropwise 100 ml of a 50%-ethanolic solution of anhydrous sodium sulfide (Na₂S) (3.90 g, 0.05 mole) over 30 minutes.

-

Continue stirring the resulting mixture at the same temperature for an additional 15 minutes.

-

The product, 5-amino-1,2,3-thiadiazole, will partially precipitate. Collect the precipitate by filtration.

-

Concentrate the filtrate to precipitate the remaining product from the mother liquor.

-

Combine the collected solids and dry to obtain the final product.

Safety Note: Diazoacetonitrile is explosive and sensitive to shock and pressure, especially in high concentrations. It is crucial to handle it in dilute solutions and avoid its isolation and concentration, particularly on a large scale.

Cyclization of Thiosemicarbazide Derivatives

Another versatile approach involves the cyclization of appropriately substituted thiosemicarbazide derivatives. This method is particularly useful for synthesizing 5-amino-1,3,4-thiadiazole derivatives, but under certain acidic conditions, can also lead to 1,2,3-thiadiazole isomers. The specific outcome of the cyclization (1,2,4-triazole, 1,3,4-thiadiazole, or 1,2,3-thiadiazole) is highly dependent on the reaction conditions and the nature of the substituents.[8][9][10][11]

Reaction Scheme:

Figure 3: Cyclization of thiosemicarbazide derivatives to form aminothiadiazoles.

Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization of Thiosemicarbazides [8][12]

-

A mixture of the corresponding carboxylic acid (10 mmol), thiosemicarbazide (10 mmol), and phosphorus oxychloride (5 mL) is gently refluxed for 3 hours.[12]

-

After cooling, water (25 mL) is added slowly, and the reaction mixture is refluxed for an additional 3 hours and then filtered.[12]

-

The solution is neutralized with a concentrated potassium hydroxide solution.[12]

-

The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[12]

Note: While this protocol primarily yields 1,3,4-thiadiazoles, modifications in the acid catalyst and reaction conditions can influence the formation of other isomers. Careful characterization of the product is essential.

Quantitative Data Summary

The following tables summarize the reported yields and physical properties of 5-amino-1,2,3-thiadiazole and some of its derivatives synthesized via the methods described above.

Table 1: Synthesis of 5-Amino-1,2,3-thiadiazole

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield | Reference |

| Diazoacetonitrile | Na₂S, Ethanol | Methylene Chloride | -7 | Not specified, 2.4 g from 0.05 mol | [7] |

| Diazoacetonitrile | NaHS, Ethanol | Ethanol | -3 | Not specified, 3.9 g from 0.07 mol | [7] |

| Diazoacetonitrile | H₂S, Triethylamine | Methylene Chloride/n-Hexane | ~0 | Not specified, 5.3 g from 0.083 mol | [7] |

Table 2: Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives

| Derivative | Starting Materials | Method | Yield (%) | m.p. (°C) | Reference |

| Methyl pyrrolo[2,3-d][5][7][8]thiadiazole-6-carboxylate | Methyl 5-oxopyrrolidine-3-carbothioate hydrazone | Hurd-Mori | 94 | 152-154 | [1] |

| Unsubstituted pyrrolo[2,3-d][5][7][8]thiadiazole-6-carboxylate | Corresponding hydrazone | Hurd-Mori | 99 | 218-220 | [1] |

| Various Pyrazolyl-1,2,3-thiadiazoles | Pyrazolyl-phenylethanone semicarbazones | Hurd-Mori | Good to Excellent | Not specified | [5] |

| 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles | Azides and Nitriles | Multi-step | 55-91 | Various | [13][14][15] |

Experimental Workflows and Logical Relationships

The synthesis and evaluation of 5-amino-1,2,3-thiadiazole derivatives typically follow a structured workflow, from initial synthesis to biological screening.

Figure 4: General experimental workflow for the synthesis and evaluation of 5-amino-1,2,3-thiadiazole derivatives.

Potential Biological Signaling Pathways

While specific signaling pathways for many 5-amino-1,2,3-thiadiazole derivatives are still under investigation, their reported biological activities suggest potential interactions with key cellular processes. For instance, their anticancer properties may involve the modulation of pathways related to cell proliferation, apoptosis, and cell cycle control.

Figure 5: Potential biological activities and associated mechanisms of 5-amino-1,2,3-thiadiazole derivatives.

Conclusion

The synthesis of 5-amino-1,2,3-thiadiazole and its derivatives offers a rich field of study for chemists and drug development professionals. The Hurd-Mori synthesis and the reaction of diazoacetonitrile with sulfur reagents are robust and versatile methods for accessing this important heterocyclic core. The choice of synthetic route depends on the desired substitution pattern, scalability, and safety considerations. The diverse biological activities exhibited by these compounds underscore their potential as lead structures in the development of new pharmaceuticals and agrochemicals. Further exploration of their synthesis and biological mechanisms of action is warranted to fully harness their therapeutic and practical potential.

References

- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arabjchem.org [arabjchem.org]

- 13. [PDF] Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2,3-Thiadiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-thiadiazol-5-amine. Due to the limited availability of direct experimental data for the unsubstituted parent compound, this document leverages data from closely related derivatives to project the expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the structural elucidation of this heterocyclic scaffold.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an amino group at the 5-position can significantly influence the molecule's physicochemical properties and biological interactions. Accurate interpretation of spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of published data for its derivatives and related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Singlet | 1H | H-4 |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift of the amine protons can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 | C-5 |

| ~125 - 135 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~1650 - 1600 | Medium | N-H bending (scissoring) |

| ~1550 - 1450 | Medium-Strong | C=N and C=C ring stretching |

| ~1300 - 1200 | Medium | C-N stretching |

| ~900 - 800 | Medium | Ring vibrations |

| ~700 - 600 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Fragmentation Pathway |

| 101 | [M]⁺ | Molecular Ion |

| 73 | [M - N₂]⁺ | Loss of nitrogen |

| 46 | [M - N₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Studies on 4,5-disubstituted 1,2,3-thiadiazoles indicate that the fragmentation pathway is not significantly altered by the nature of the amino group at the 5-position. The dominant fragmentation is expected to involve the loss of a neutral nitrogen molecule (N₂).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion source, and the spectrum would be recorded at an ionization energy of 70 eV. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains to be fully reported in the literature, the predictive data and generalized protocols presented herein offer a valuable starting point for researchers working with this compound and its derivatives. The structural insights gained from NMR, IR, and MS are crucial for advancing the development of novel therapeutics and functional materials based on the 1,2,3-thiadiazole scaffold.

An In-depth Technical Guide to 5-Amino-1,2,3-thiadiazole (CAS 4100-41-8)

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

5-Amino-1,2,3-thiadiazole (CAS number 4100-41-8) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. As a versatile synthetic intermediate, it serves as a foundational scaffold for the development of a wide array of derivatives with potential therapeutic and biological activities. This technical guide provides a comprehensive overview of the known properties and safety data for 5-Amino-1,2,3-thiadiazole. Due to a notable scarcity of direct experimental data on its biological activities, this document extrapolates potential pharmacological applications from studies on structurally related thiadiazole isomers and derivatives. The guide includes summarized quantitative data, detailed experimental protocols for its synthesis, and visualizations of a representative synthetic workflow and a hypothetical biological signaling pathway to provide a foundational resource for future research and development.

Chemical and Physical Properties

5-Amino-1,2,3-thiadiazole is a solid, appearing as a dark yellow to dark brown powder. Its core structure consists of a five-membered aromatic ring containing one sulfur and three nitrogen atoms, with an amino group attached at the 5-position.

Table 1: Physical and Chemical Properties of 5-Amino-1,2,3-thiadiazole

| Property | Value | Reference |

| CAS Number | 4100-41-8 | |

| Molecular Formula | C₂H₃N₃S | |

| Molecular Weight | 101.13 g/mol | |

| Appearance | Dark yellow to dark brown powder | |

| Melting Point | 224-235 °C (decomposes) | |

| Boiling Point | 239.8 °C at 760 mmHg | |

| SMILES | NC1=CN=NS1 | |

| InChI Key | PVGHNTXQMCYYGF-UHFFFAOYSA-N | |

| Purity | ≥98% (by HPLC) | |

| Loss on Drying | ≤0.5% |

Safety and Toxicological Data

5-Amino-1,2,3-thiadiazole is classified as harmful if swallowed and is an irritant to the skin and eyes. It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be strictly followed when handling this substance.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference |

| Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP271: Use only outdoors or in a well-ventilated areaP280: Wear protective |

An In-Depth Technical Guide to the Reactivity and Stability of the 1,2,3-Thiadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle, is a significant scaffold in medicinal chemistry, agriculture, and materials science.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][5][6] A comprehensive understanding of the ring's stability and reactivity is paramount for its effective application, particularly in drug design and development where such characteristics can influence synthesis, shelf-life, formulation, and in-vivo efficacy.[7] This guide provides a detailed overview of the core chemical properties of the 1,2,3-thiadiazole ring system.

Synthesis of the 1,2,3-Thiadiazole Ring

The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic routes. The most classical and widely used methods are the Hurd-Mori and Lalezari cyclizations.[1][8] Modern approaches have also been developed to improve yields, broaden substrate scope, and employ milder, more environmentally friendly conditions.[9]

Key Synthetic Approaches:

-

Hurd-Mori Synthesis : This is a cornerstone method that typically involves the cyclization of hydrazones or semicarbazones possessing an α-methylene group with thionyl chloride (SOCl₂).[1][3][10] The reaction mechanism is believed to proceed through an attack of thionyl chloride on the hydrazone, followed by cyclization and elimination.[3]

-

Reactions of N-Tosylhydrazones : A significant improvement on the classical Hurd-Mori reaction involves the use of N-tosylhydrazones as starting materials. These can be reacted with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine, under metal-free conditions to yield 1,2,3-thiadiazoles.[5][9]

-

Three-Component Reactions : Efficient syntheses have been developed that combine multiple components in a single pot. For instance, the I₂/DMSO-mediated cross-coupling of enaminones, tosylhydrazine, and elemental sulfur provides 5-acyl-1,2,3-thiadiazoles in good yields.[9]

-

Photocatalytic Synthesis : Green chemistry approaches utilizing visible light and a photocatalyst can produce 1,2,3-thiadiazoles from azoalkenes and potassium thiocyanate (KSCN) under mild conditions.[1][9]

References

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. isres.org [isres.org]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Hurd-Mori Synthesis for 1,2,3-Thiadiazole Derivatives: A Technical Guide

The synthesis of 1,2,3-thiadiazole derivatives is a significant focus in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[1][2] Among the various synthetic routes, the Hurd-Mori synthesis is a classical and widely employed method for constructing the 1,2,3-thiadiazole ring.[3][4] This technical guide provides an in-depth overview of the Hurd-Mori synthesis, including its mechanism, experimental protocols, quantitative data, and applications for researchers, scientists, and drug development professionals.

Core Principle

The Hurd-Mori synthesis involves the reaction of hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂) to induce cyclization and form the 1,2,3-thiadiazole ring.[3][5][6] The starting hydrazones are typically derived from ketones, such as acyl or phenylsulfonyl hydrazones.[5] While thionyl chloride is the traditional reagent, modifications of this reaction utilize other sulfur reagents like sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂).[5]

Reaction Mechanism

The mechanism of the Hurd-Mori reaction is believed to proceed through the attack of thionyl chloride on the hydrazone. This is followed by an intramolecular cyclization and subsequent elimination of byproducts to yield the stable 1,2,3-thiadiazole aromatic ring.[5][6]

Caption: Proposed mechanism for the Hurd-Mori synthesis.

Experimental Protocols

The synthesis is typically a two-step process: formation of the hydrazone intermediate, followed by the Hurd-Mori cyclization.

General Protocol for Hydrazone Formation

-

Dissolution : Dissolve the starting ketone (1.0 eq) and a hydrazide derivative (e.g., semicarbazide hydrochloride, 1.1 eq) in a suitable solvent like ethanol.[7]

-

Base Addition : Add a base, such as sodium acetate (1.5 eq), to the mixture.[1][7]

-

Reaction : Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Isolation : After completion, cool the reaction mixture and isolate the precipitated hydrazone product by filtration. Wash with cold solvent and dry under vacuum.

General Protocol for Hurd-Mori Cyclization

-

Suspension : Suspend the dried hydrazone (1.0 eq) in an appropriate solvent, such as dichloromethane (DCM) or dioxane.[7]

-

Cooling : Cool the suspension in an ice bath to 0°C.

-

Reagent Addition : Slowly add excess thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[2][7]

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Workup : Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Extraction : Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-thiadiazole derivative.[7]

Example Protocol: Synthesis of Pyrrolo[2,3-d][1][7][8]thiadiazole-6-carboxylates[9]

-

Precursor : Hydrazone of methyl 5-thioxopyrrolidine-3-carboxylate with an N-methoxycarbonyl protecting group (7c).

-

Cyclization : The hydrazone precursor (7c) is dissolved in dichloromethane (CH₂Cl₂).

-

Conditions : Thionyl chloride (SOCl₂) is added while cooling the reaction mixture.

-

Reaction : The reaction proceeds smoothly to the fully aromatized thiadiazole (4c).

-

Isolation : The product is isolated after simple recrystallization.

-

Yield : 94%.[8]

Quantitative Data Summary

The yield of the Hurd-Mori synthesis is highly dependent on the substrate and reaction conditions. Electron-withdrawing groups on the precursor can significantly improve yields.[8][9]

| Starting Material Type | Reagent | Product Type | Yield Range | Reference |

| Pyrazolyl-phenylethanone semicarbazones | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2][10] |

| Ionic liquid-supported hydrazones | SOCl₂ | Substituted 1,2,3-thiadiazoles | 80-91% | [2] |

| N-tosylhydrazones | Sulfur (S₈) + TBAI | Aryl 1,2,3-thiadiazoles | 44-98% | [2] |

| N-alkyl pyrrolidine hydrazones | SOCl₂ | Pyrrolo-thiadiazoles | 15-25% | [8] |

| N-carbamate pyrrolidine hydrazone | SOCl₂ | Pyrrolo-thiadiazole | 94% | [8][9] |

| Acetophenone semicarbazones | SOCl₂ | 4-Aryl-1,2,3-thiadiazoles | Good | [11] |

Workflow and Troubleshooting

A systematic workflow and a logical approach to troubleshooting are crucial for successfully synthesizing 1,2,3-thiadiazole derivatives.

Caption: General experimental workflow for Hurd-Mori synthesis.

Low yields are a common issue in this synthesis. The following decision tree can help troubleshoot potential problems.

Caption: Troubleshooting logic for low yields in the synthesis.[7]

Applications in Research and Drug Development

1,2,3-Thiadiazole derivatives are privileged structures in medicinal chemistry and agriculture. Their synthesis via the Hurd-Mori reaction is a key step in accessing compounds with significant biological activity.

-

Anticancer Agents : Certain 1,2,3-thiadiazole derivatives have been tested against tumor cell lines like MCF-7, showing potential as anticancer drugs.[2][11]

-

Antimicrobial and Antifungal Activity : The thiadiazole scaffold is present in various compounds exhibiting antibacterial and antifungal properties.[1][2]

-

Plant Activators : A notable application is in agriculture, where derivatives like pyrrolo[2,3-d][1][7][12]thiadiazoles act as plant activators, inducing Systemic Acquired Resistance (SAR).[8][9] This process stimulates a plant's natural defense mechanisms against a broad range of pathogens.

Caption: From synthesis to application in drug development.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide to the Biological Potential of the 1,2,3-Thiadiazol-5-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-thiadiazole ring system, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the biological potential of the 1,2,3-thiadiazole core, with a particular focus on the emerging interest in the 1,2,3-thiadiazol-5-amine scaffold. While research on this specific amine-substituted isomer is still developing, this paper synthesizes the current understanding of the broader 1,2,3-thiadiazole class as a predictive framework for the potential of its 5-amino derivatives. We delve into the synthetic strategies, diverse pharmacological activities including anticancer, antimicrobial, and insecticidal properties, and the underlying mechanisms of action. This guide aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental protocols, and providing visual representations of synthetic and biological pathways to empower further research and development in this promising area of drug discovery.

Introduction: The 1,2,3-Thiadiazole Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a significant number of approved drugs featuring these structural motifs. Among them, the five-membered thiadiazole ring system, containing one sulfur and two nitrogen atoms, exists in several isomeric forms, each with a unique pharmacological profile.[1][2] The 1,2,3-thiadiazole isomer has been identified as a privileged scaffold, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and insecticidal effects.[2] The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.[1][2]

The introduction of an amine group, particularly at the 5-position of the 1,2,3-thiadiazole ring, is a compelling strategy for modulating the scaffold's physicochemical properties and biological activity. The amino group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving pharmacokinetic profiles. While much of the existing literature focuses on the more extensively studied 1,3,4-thiadiazole-2-amine derivatives, the exploration of the this compound scaffold represents a promising, albeit less chartered, frontier in drug discovery.

Synthesis of the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis . This robust and versatile method involves the [3+2] cycloaddition reaction of a hydrazone with thionyl chloride. The general workflow for this synthesis is depicted below.

Biological Potential of 1,2,3-Thiadiazole Derivatives

Anticancer Activity

A significant body of research highlights the potent anticancer activity of 1,2,3-thiadiazole derivatives against a range of human cancer cell lines.[1] The mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

3.1.1. Mechanism of Action: Inhibition of Tubulin Polymerization

Several 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1]

3.1.2. Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,3-thiadiazole derivatives from the literature. It is important to note that these examples do not all contain the 5-amino substituent, but they demonstrate the potential of the core scaffold.

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |

| D-ring fused DHEA derivative 25 | T47D (Breast) | 0.058 | [1] |

| Adriamycin (Reference) | T47D (Breast) | 0.04 | [1] |

| Combretastatin A-4 Analog | Various | 0.0134 - 0.0866 | [1] |

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives.

Antimicrobial Activity

Derivatives of thiadiazoles are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi. The 1,2,3-thiadiazole scaffold is a promising framework for the development of novel anti-infective agents.

3.2.1. Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives against various microbial strains. While specific data for this compound is limited, the data for related thiadiazole compounds is indicative of the scaffold's potential.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |

| Sparfloxacin-thiadiazole hybrid | S. epidermidis | 15.63 | [3] |

| Sparfloxacin-thiadiazole hybrid | M. luteus | 31.25 | [3] |

| 2-Amino-1,3,4-thiadiazole derivative | S. aureus | 62.5 | [4] |

| 2-Amino-1,3,4-thiadiazole derivatives | Various | 126 - 1024 | [3] |

Table 2: In Vitro Antimicrobial Activity of Selected Thiadiazole Derivatives.

Insecticidal Activity

The 1,2,3-thiadiazole scaffold has also been explored for its potential in agriculture as a source of new insecticidal agents.

3.3.1. Quantitative Insecticidal Data

The table below summarizes the insecticidal activity of selected thiadiazole derivatives.

| Compound ID/Reference | Insect Species | Activity | Reference |

| N-tert-butyl-N,N′-diacylhydrazine derivative 118 | Plutella xylostella L. | 79% mortality at 200 µg/mL | [2] |

| (E)-β-farnesene based carboxamide 120 | Myzus persicae | LC₅₀ = 33.4 µg/mL | [2] |

| 1,3,4-thiadiazole 5-fluorouracil acetamide IVe | Aphis craccivora | Better than thiacloprid | [5] |

Table 3: Insecticidal Activity of Selected Thiadiazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological potential of 1,2,3-thiadiazole derivatives.

General Workflow for Anticancer Screening

4.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivative (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 1,2,3-thiadiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to evaluate the contact and stomach toxicity of a compound against phytophagous insects.

-

Preparation of Test Solutions: Prepare a series of concentrations of the 1,2,3-thiadiazole derivative in a suitable solvent with a surfactant.

-

Leaf Treatment: Dip leaves of a host plant into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

-

Insect Exposure: Place the treated leaves in a petri dish or a suitable container and introduce a known number of test insects (e.g., 10-20 larvae or adults).

-

Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality and determine the LC₅₀ value (the concentration of the compound that causes 50% mortality).

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold is a rich source of biologically active molecules with demonstrated potential in oncology, infectious diseases, and crop protection. While the broader class of 1,2,3-thiadiazoles has been the subject of considerable research, the this compound subclass remains a relatively underexplored area with significant potential. The introduction of the 5-amino group offers a valuable handle for synthetic modification and for enhancing interactions with biological targets.

Future research should focus on:

-

Focused Synthesis: The development of efficient and diverse synthetic routes to a library of this compound derivatives.

-

Systematic Biological Evaluation: Comprehensive screening of these novel compounds against a wide range of cancer cell lines, microbial pathogens, and insect pests.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active this compound derivatives.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the thiadiazole ring and the amino group influence biological activity.

By pursuing these research avenues, the scientific community can unlock the full therapeutic and agrochemical potential of the this compound scaffold, paving the way for the development of a new generation of innovative and effective chemical agents.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,2,3-Thiadiazole

This technical guide provides a comprehensive overview of the key physical properties of 5-amino-1,2,3-thiadiazole, a versatile heterocyclic compound utilized in medicinal chemistry and agrochemical development.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's melting point and solubility, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient (API) or a key intermediate like 5-amino-1,2,3-thiadiazole are critical for its development. These properties influence formulation, stability, bioavailability, and synthetic pathway design.

The quantitative physical properties of 5-amino-1,2,3-thiadiazole are summarized below. It is important to note the discrepancy in the reported melting point values across different suppliers and databases, which may be attributable to differences in purity, crystalline form, or experimental methodology.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃S | [1][2] |

| Molecular Weight | 101.13 g/mol | [1][2][3] |

| Appearance | Light yellow to brown crystalline powder | [1][4][5][6] |

| Melting Point | 142 °C (with decomposition) | [1][6] |

| 224-235 °C (with decomposition) | [2][3][4][5][7] | |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) | [7] |

| Slightly soluble in Methanol | [6][7] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible data. The following sections describe the protocols for determining the melting point and solubility of 5-amino-1,2,3-thiadiazole.

The melting point is a fundamental property used to identify a compound and assess its purity.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C.

Objective: To determine the temperature range over which 5-amino-1,2,3-thiadiazole transitions from a solid to a liquid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

5-amino-1,2,3-thiadiazole sample, finely powdered

-

Spatula

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

-

Safety goggles

Procedure:

-

Sample Preparation: Place a small amount of the 5-amino-1,2,3-thiadiazole sample on a clean, dry surface. Gently push the open end of a capillary tube into the powder.[9]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down to the bottom.[10] The packed sample height should be approximately 1-2 mm.[11]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[9] Clamp the assembly in the Thiele tube containing heating oil.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10 °C/min) can be used to find an approximate melting point.[10]

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute as the melting point is approached.[10]

-

-

Data Recording: Record two temperatures:

Solubility is a critical parameter for drug development, affecting absorption and formulation.[12] The principle of "like dissolves like" suggests that the polar amino group and heterocyclic nature of 5-amino-1,2,3-thiadiazole may confer solubility in polar solvents.[13]

Objective: To qualitatively determine the solubility of 5-amino-1,2,3-thiadiazole in various solvents.

Apparatus and Materials:

-

5-amino-1,2,3-thiadiazole sample

-

Small test tubes and rack

-

Vortex mixer and/or sonicator

-

Graduated pipettes or analytical balance

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Safety goggles and appropriate personal protective equipment

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of 5-amino-1,2,3-thiadiazole and place it into a clean, dry test tube.[14]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[14]

-

Mixing: After each addition of solvent, vigorously shake or vortex the test tube for 1-2 minutes to facilitate dissolution.[15]

-

Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved. If not, sonication for up to 5 minutes may be employed.[15]

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves, but some particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat the procedure for each solvent to be tested, using a fresh sample each time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like 5-amino-1,2,3-thiadiazole.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-1,2,3-Thiadiazole | CAS 4100-41-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. echemi.com [echemi.com]

- 4. 5-Amino-1,2,3-thiadiazole, CAS No. 4100-41-8 - iChemical [ichemical.com]

- 5. caming.com [caming.com]

- 6. 5-Amino-1,2,3-thiadiazole | 4100-41-8 | TCI AMERICA [tcichemicals.com]

- 7. 5-Amino-1,2,3-thiadiazole CAS#: 4100-41-8 [amp.chemicalbook.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Tautomerism in Aminothiadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of heterocyclic compounds. Aminothiadiazoles, a class of sulfur- and nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The tautomeric behavior of aminothiadiazole derivatives is a critical determinant of their therapeutic efficacy, influencing receptor binding, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of tautomerism in aminothiadiazole compounds, detailing the prevalent tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel aminothiadiazole-based therapeutic agents.

Introduction to Tautomerism in Aminothiadiazoles

The aminothiadiazole core, characterized by the presence of an amino group appended to a thiadiazole ring, is susceptible to various forms of tautomerism. The most common of these is the amino-imino tautomerism, which involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. Additionally, depending on the substitution pattern, other tautomeric forms such as thione-thiol and keto-enol tautomerism can also be observed. The position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents, the polarity of the solvent, temperature, and pH. A thorough understanding of these tautomeric phenomena is paramount in drug discovery, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Prevalent Tautomeric Forms in Aminothiadiazole Compounds

The structural diversity of aminothiadiazole derivatives gives rise to several possible tautomeric equilibria. The most frequently encountered forms are detailed below.

Amino-Imino Tautomerism

The hallmark of 2-aminothiadiazoles is the equilibrium between the amino and imino forms. For instance, 2-amino-1,3,4-thiadiazole can exist as the aromatic amino tautomer or one of two non-aromatic imino tautomers.

Thione-Thiol Tautomerism

In aminothiadiazole derivatives containing a thione group (C=S), a proton can migrate from a nitrogen atom to the sulfur atom, resulting in a thiol tautomer (C-SH). This is particularly relevant in compounds such as 5-amino-1,3,4-thiadiazole-2-thiol.

Keto-Enol Tautomerism in Derivatives

When aminothiadiazole moieties are functionalized with substituents containing carbonyl groups, such as in certain Schiff bases or acylated derivatives, keto-enol tautomerism can occur. This involves the interconversion between a keto form (C=O) and an enol form (C=C-OH).

Factors Influencing Tautomeric Equilibrium

The delicate balance between different tautomers is influenced by a combination of intrinsic and extrinsic factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For instance, in some aminothiadiazole derivatives, the more polar imino or keto forms are favored in polar solvents like DMSO and water, while the less polar amino or enol forms are more stable in nonpolar solvents like chloroform.[3]

Substituent Effects

The electronic properties of substituents on the aminothiadiazole ring or the amino group can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of protons and the basicity of nitrogen atoms, thereby shifting the equilibrium. Conversely, electron-donating groups can also impact the tautomeric preference.

Temperature and pH

Temperature can affect the tautomeric equilibrium by influencing the Gibbs free energy of the system. In many cases, the equilibrium constant is temperature-dependent. The pH of the medium is another critical factor, as protonation or deprotonation of the aminothiadiazole moiety can favor specific tautomeric forms.

Quantitative Analysis of Tautomeric Equilibrium

The following tables summarize computational data on the relative energies of 2-amino-1,3,4-thiadiazole tautomers in the gas phase and in various solvents. The amino tautomer (ATD) is consistently found to be the most stable form.

Table 1: Calculated Relative Energies (kcal/mol) of 2-Amino-1,3,4-Thiadiazole Tautomers in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) |

| Amino (ATD) | 0.00 |

| Imino (ITD) | 7.5 - 10.0 |

| Imino (ITO) | 12.0 - 15.0 |

Data compiled from computational studies.

Table 2: Calculated Relative Energies (kcal/mol) of 2-Amino-1,3,4-Thiadiazole Tautomers in Different Solvents

| Tautomer | Water | DMSO | THF |

| Amino (ATD) | 0.00 | 0.00 | 0.00 |

| Imino (ITD) | 6.0 - 8.5 | 6.5 - 9.0 | 7.0 - 9.5 |

| Imino (ITO) | 10.5 - 13.0 | 11.0 - 13.5 | 11.5 - 14.0 |

Data compiled from computational studies.

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is employed to elucidate the tautomeric behavior of aminothiadiazole compounds.

Experimental Protocols

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[4] The different tautomers will exhibit distinct chemical shifts for their respective protons and carbons.

-

Sample Preparation: Dissolve 5-10 mg of the aminothiadiazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire 1H, 13C, and, if possible, 15N NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1 relaxation time).

-

Data Analysis: Integrate the signals corresponding to the different tautomers. The ratio of the integrals of characteristic signals for each tautomer can be used to determine the tautomeric ratio in that particular solvent. For example, in amino-imino tautomerism, the integration of the NH2 signal of the amino form can be compared to the NH signal of the imino form.

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often have distinct absorption maxima (λmax).

-

Sample Preparation: Prepare a dilute solution of the aminothiadiazole compound in the solvent of interest. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: The presence of multiple absorption bands or a shift in λmax upon changing the solvent polarity can indicate the presence of a tautomeric equilibrium.[5] By comparing the spectra in different solvents, it may be possible to assign specific bands to individual tautomers and estimate their relative populations.

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[6]

-

Crystal Growth: Grow single crystals of the aminothiadiazole compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will reveal the precise location of all atoms, including the hydrogen atoms involved in tautomerism, thus unequivocally identifying the tautomer present in the crystal lattice.

Computational Protocols

Density Functional Theory (DFT) calculations are widely used to complement experimental studies by providing insights into the relative stabilities and spectroscopic properties of tautomers.[7]

-

Structure Optimization: Build the initial structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized tautomers to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

-

Spectra Simulation: Simulate NMR chemical shifts and UV-Vis absorption spectra for the most stable tautomers to aid in the interpretation of experimental data.

Significance in Drug Development

The tautomeric state of an aminothiadiazole-based drug candidate can have a profound impact on its pharmacological profile.

-

Receptor Binding: Different tautomers can present distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for the target receptor.

-

Pharmacokinetics: The polarity and lipophilicity of tautomers can vary significantly, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a more polar tautomer may have better aqueous solubility but lower membrane permeability.

-

Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a drug candidate are essential for securing robust intellectual property rights.

Conclusion

Tautomerism is a critical consideration in the study and development of aminothiadiazole compounds. The interplay of solvent, substituents, and other environmental factors dictates the position of the tautomeric equilibrium, which in turn influences the biological activity and pharmacokinetic properties of these molecules. A multi-pronged approach, combining high-resolution spectroscopic techniques with robust computational methods, is essential for the comprehensive characterization of the tautomeric behavior of aminothiadiazoles. The insights gained from such studies are invaluable for the rational design and optimization of novel aminothiadiazole-based therapeutic agents with improved efficacy and safety profiles.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. fiveable.me [fiveable.me]

- 7. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1,2,3-Thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. The 1,2,3-thiadiazole scaffold is present in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. Accurate and comprehensive characterization of this key intermediate is crucial for ensuring the quality, purity, and consistency of synthesized compounds in a research and development setting.

These application notes provide a detailed overview of the essential analytical methods for the thorough characterization of this compound, including spectroscopic, chromatographic, and thermal analysis techniques. The protocols outlined herein are intended to serve as a guide for researchers to verify the identity and purity of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 8.5 | Singlet | C4-H |

| ¹H | ~5.0 - 6.0 | Broad Singlet | -NH₂ |

| ¹³C | ~150 - 160 | - | C5-NH₂ |

| ¹³C | ~120 - 130 | - | C4 |

Note: Predicted values are based on general chemical shift ranges for 1,2,3-thiadiazole derivatives and related amino-thiadiazoles. Actual values may vary depending on the solvent and experimental conditions.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width 0-12 ppm, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width 0-200 ppm, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, multiplicities, and integration to confirm the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Typical IR Absorption Bands for this compound

| Vibrational Frequency (cm⁻¹) | Assignment | Intensity |

| 3300 - 3500 | N-H stretching (amine) | Medium-Strong |

| 3000 - 3100 | C-H stretching (aromatic) | Medium |

| 1600 - 1650 | N-H bending (amine) | Medium |

| 1500 - 1600 | C=N stretching (thiadiazole ring) | Medium |

| 1400 - 1500 | C=C stretching (thiadiazole ring) | Medium |

| 1000 - 1200 | C-N stretching | Medium |

| 800 - 900 | C-S stretching | Weak-Medium |

-

Sample Preparation: Mix 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its elemental composition. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂).[1]

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 101.13 | [M]⁺ (Molecular Ion) |

| 73.13 | [M - N₂]⁺ |

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Alternatively, for volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements.

-

Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses, such as the neutral loss of 28 Da (N₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 1,2,3-Thiadiazole derivatives typically exhibit absorption bands corresponding to π → π* transitions.[2]

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250 - 300 | To be determined experimentally |

| Acetonitrile | ~250 - 300 | To be determined experimentally |

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Use the pure solvent as a reference. Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax).

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and for the quantification of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.[3]

Table 5: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (for MS compatibility, replace with 0.1% Formic Acid) |

| Flow Rate | To be optimized (typically 1.0 mL/min) |

| Detection | UV at a suitable wavelength (to be determined by UV-Vis scan) |

| Injection Volume | 10 µL |

-

Standard and Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions for calibration. Dissolve the sample to be analyzed in the same solvent.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Method Execution: Equilibrate the column with the mobile phase. Inject the standard solutions and the sample.

-

Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Determine the purity by calculating the peak area percentage. Quantify the compound using the calibration curve generated from the standard solutions.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and to study phase transitions, while TGA measures the thermal stability of the compound.

Table 6: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| DSC | Melting Point | Sharp endothermic peak |

| TGA | Decomposition Temperature | Onset of mass loss |

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate DSC or TGA pan.

-

Instrumentation: Use a calibrated DSC or TGA instrument.

-

Acquisition:

-

DSC: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range.

-

TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature where complete decomposition is expected.

-

-

Data Analysis:

-

DSC: Determine the melting point from the peak of the endothermic transition.

-

TGA: Determine the decomposition temperature from the onset of mass loss in the TGA curve.

-

Visualized Workflows and Relationships

References

Application Notes and Protocols: Derivatization of 1,2,3-Thiadiazol-5-amine for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1,2,3-thiadiazol-5-amine, a versatile scaffold for the development of novel compounds with a wide range of biological activities. This document includes detailed experimental protocols for the synthesis of key derivatives, a summary of their biological activities with quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antifungal, antiviral, antibacterial, anticancer, and herbicidal properties.[1][2] The 5-amino substituted 1,2,3-thiadiazole serves as a valuable starting material for the synthesis of a diverse library of compounds through derivatization of the amino group. Common derivatization strategies include acylation to form amides and reaction with aldehydes or ketones to form Schiff bases. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Data Presentation

The following tables summarize the quantitative biological activity of various 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| DHEA-Thiadiazole 22 | D-ring fused dehydroepiandrosterone | T47D (Breast) | 0.042 | [3] |